molecular formula C10H9NO3 B15206192 1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone

1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone

Cat. No.: B15206192
M. Wt: 191.18 g/mol
InChI Key: PUNHPHHJIVIIOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-methoxy-2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve heating the mixture under reflux and using a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methoxybenzo[d]oxazol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the ethanone moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(5-methoxy-1,3-benzoxazol-2-yl)ethanone

InChI

InChI=1S/C10H9NO3/c1-6(12)10-11-8-5-7(13-2)3-4-9(8)14-10/h3-5H,1-2H3

InChI Key

PUNHPHHJIVIIOH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)OC

Origin of Product

United States

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